Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[55]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method involves the use of wet palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under an argon atmosphere, with the compound dissolved in tetrahydrofuran (THF). The reaction mixture is stirred at 40°C for 40 hours under a pressure of 45 psi .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, vary depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 9-benzyl-1-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and tert-butyl groups.
Properties
Molecular Formula |
C21H28N2O4 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C21H28N2O4/c1-20(2,3)27-19(26)22-11-9-21(10-12-22)13-17(24)23(18(25)14-21)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
InChI Key |
RZMXBAKWLWAOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N(C(=O)C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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